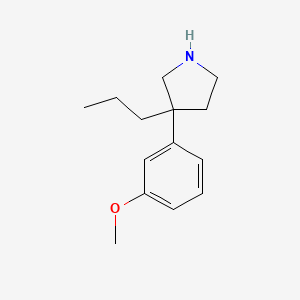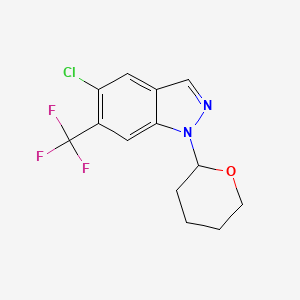
3-Chloro-2-methylpropanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is also known by other names such as 3-chloro-2-methylpropionyl chloride and 2-methyl-3-chloropropionyl chloride . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.
準備方法
3-Chloro-2-methylpropanoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of large-scale chlorination reactors where 2-methylpropanoic acid is continuously fed and reacted with chlorine gas in the presence of a catalyst . The resulting this compound is then separated and purified through distillation.
化学反応の分析
3-Chloro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-methylpropanoic acid.
Reduction: It can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
科学的研究の応用
3-Chloro-2-methylpropanoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of polymeric materials through reactions with monomers.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 3-chloro-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function .
類似化合物との比較
3-Chloro-2-methylpropanoyl chloride can be compared with other similar compounds such as:
2-Chloro-2-methylpropanoyl chloride: Similar in structure but with the chlorine atom on the second carbon instead of the third.
3-Chloropropionyl chloride: Lacks the methyl group on the second carbon.
Isobutyryl chloride: Has a similar branched structure but without the chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the methyl group, which influence its chemical behavior and applications .
特性
CAS番号 |
7623-10-1 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC名 |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
InChIキー |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


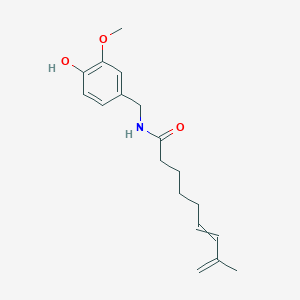
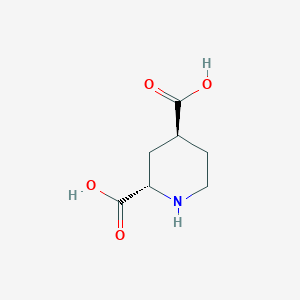
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
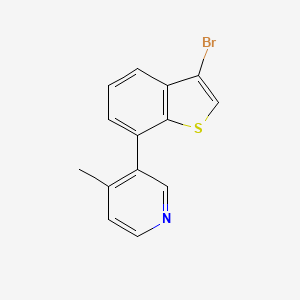
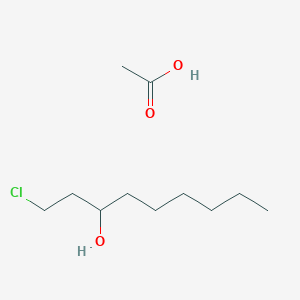
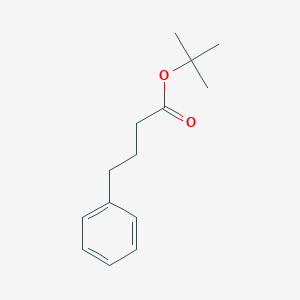

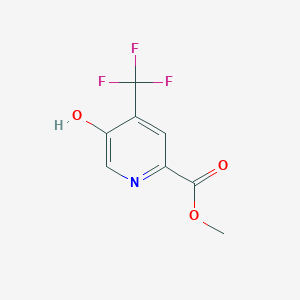
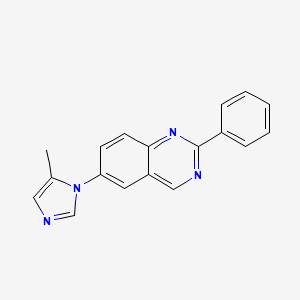
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
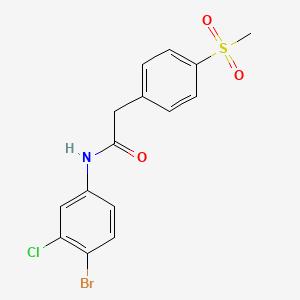
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
